molecular formula C7H10N2O2S B1449612 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 68087-13-8

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1449612
CAS No.: 68087-13-8
M. Wt: 186.23 g/mol
InChI Key: OWIFCBBLFPQMSJ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are key components in many pharmaceuticals and agrochemicals. This compound is characterized by the presence of a methoxymethyl group at the 6-position and a methylthio group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-substituted β-ketoesters with acyl enamines can lead to the formation of pyrimidinones . This method is advantageous as it does not require the use of metal catalysts, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis starting from readily available starting materials. The process may include steps such as alkylation, cyclization, and functional group modifications. The choice of solvents, catalysts, and reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Methoxymethyl)pyrimidin-4-ol: Similar structure but lacks the methylthio group.

    2-(Methylthio)pyrimidin-4(3H)-one: Similar structure but lacks the methoxymethyl group.

    3H-pyrimidin-4-ones: A broader class of compounds with various substitutions on the pyrimidine ring.

Uniqueness

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both methoxymethyl and methylthio groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets. Understanding these interactions is crucial for the development of therapeutic agents.

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : 186.23 g/mol
  • CAS Number : 68087-13-8
  • IUPAC Name : 6-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-4-one
  • PubChem CID : 2730176

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. Compounds structurally similar to this pyrimidine have shown varying degrees of inhibition, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Some studies have hinted at the antimicrobial activity of pyrimidine derivatives, including this compound, against a range of pathogens.
  • Anticancer Activity : Preliminary investigations suggest that derivatives of pyrimidines can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

A recent study focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The findings are summarized in Table 1 below:

CompoundAChE Inhibition (%) at 50 µMIC50 (µM)
This compoundTBDTBD
Related Compound A48.61%25
Related Compound B47.73%30

Note: Values for this compound are to be determined (TBD) based on ongoing studies.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, it was found that certain modifications to the methylthio group enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methoxymethyl group exhibited improved solubility and bioavailability, enhancing their potential as antimicrobial agents.

Anticancer Mechanisms

Research has shown that pyrimidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies demonstrated that compounds similar to this compound could downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cancer cell death.

Properties

IUPAC Name

4-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-4-5-3-6(10)9-7(8-5)12-2/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFCBBLFPQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369630
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68087-13-8
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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